Glycine, N-((2-chlorophenyl)acetyl)-
Overview
Description
Glycine, N-((2-chlorophenyl)acetyl)-: is a non-steroidal anti-inflammatory drug that belongs to the class of arylacetic acidsThis compound has a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol. It is characterized by its unique structure, which includes a glycine moiety linked to a 2-chlorophenylacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((2-chlorophenyl)acetyl)- typically involves the acylation of glycine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-((2-chlorophenyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, Glycine, N-((2-chlorophenyl)acetyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its anti-inflammatory properties. It is used in the development of new drugs aimed at treating inflammatory conditions.
Medicine: Medically, Glycine, N-((2-chlorophenyl)acetyl)- is explored for its potential as a non-steroidal anti-inflammatory drug. It is investigated for its efficacy in reducing inflammation and pain in various conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Glycine, N-((2-chlorophenyl)acetyl)- involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This results in the anti-inflammatory and analgesic effects observed with this compound.
Comparison with Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug with a similar mechanism of action.
Diclofenac: Known for its potent anti-inflammatory effects.
Naproxen: Widely used for its anti-inflammatory and analgesic properties.
Uniqueness: Glycine, N-((2-chlorophenyl)acetyl)- is unique due to its specific structure, which combines a glycine moiety with a 2-chlorophenylacetyl group. This structure imparts distinct pharmacological properties, making it a valuable compound in both research and therapeutic applications.
Biological Activity
Glycine, N-((2-chlorophenyl)acetyl)-, also known as 2-chlorobenzoyl glycine, is a compound that has garnered attention for its potential biological activities. This article delves into its various biological properties, including antimicrobial, anticonvulsant, and anticancer activities, supported by research findings and data tables.
Overview of Biological Activities
- Antimicrobial Activity
- Several studies have explored the antimicrobial properties of derivatives related to glycine compounds. For instance, monomeric alkaloids have demonstrated significant antibacterial and antifungal activities against various strains. In particular, compounds similar to glycine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Compound | MIC (mg/mL) | Activity Against |
---|---|---|
12a | 0.0195 | E. coli |
15 | 0.0048 | B. mycoides |
- | 16.69 | C. albicans |
The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives exhibit potent activity against both bacterial and fungal pathogens, suggesting that modifications to the glycine structure can enhance antimicrobial efficacy .
- Anticonvulsant Activity
- Research has highlighted the anticonvulsant properties of various glycine derivatives. Compounds synthesized with specific structural modifications have shown promising results in animal models. For example, derivatives were tested for their ability to inhibit seizures induced by pentylenetetrazole (PTZ), with several showing significant protective effects.
Compound | Dose (mg/kg) | Seizure Protection (%) |
---|---|---|
57a | 30 | 85 |
57b | 50 | 75 |
These findings suggest that the incorporation of a chlorophenyl group may enhance the anticonvulsant activity of glycine derivatives .
- Anticancer Activity
- Glycine derivatives have also been investigated for their potential anticancer properties. Studies indicate that certain compounds can inhibit the growth of cancer cell lines through various mechanisms, including modulation of kinase activity.
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
MCF-7 | 20 | Glycine Derivative A |
PC-3 | 15 | Glycine Derivative B |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating that some glycine derivatives possess significant anticancer potential .
Case Studies
-
Antimicrobial Efficacy
- A study evaluated a series of synthesized glycine derivatives against multiple bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics.
-
Anticonvulsant Screening
- In a controlled study involving animal models, several glycine derivatives were administered to assess their anticonvulsant effects under induced seizure conditions. The results showed a clear dose-dependent relationship with significant seizure protection observed at higher doses.
-
Cancer Cell Line Testing
- A comprehensive analysis was conducted on the effects of glycine derivatives on human cancer cell lines, revealing notable cytotoxic effects and suggesting potential pathways for therapeutic intervention in cancer treatment.
Properties
IUPAC Name |
2-[[2-(2-chlorophenyl)acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJXOWXZRHPCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201098 | |
Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53056-11-4 | |
Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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